6-Bromoindole Scaffold bCSE Inhibition
In a 2024 study on bacterial cystathionine γ-lyase (bCSE) inhibitors, derivatives bearing the 6-bromoindole group were identified as the most active among a series of (heteroarylmethyl)benzoic acid analogs [1]. While specific data for the 1-methylindoline-2,3-dione core was not isolated, the study provides class-level evidence that the 6-bromoindole motif confers superior inhibitory potency compared to other heteroaryl substituents [1].
| Evidence Dimension | bCSE Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | Derivatives bearing the 6-bromoindole group showed IC50 values in the midmicromolar range (exact values not provided for the core scaffold) [1]. |
| Comparator Or Baseline | Other (heteroarylmethyl)benzoic acid derivatives lacking the 6-bromoindole group. |
| Quantified Difference | Qualitatively described as 'most active' with high selectivity for bacterial CSE over human CSE [1]. |
| Conditions | Enzymatic assay against recombinant bCSE and hCSE; cell-based assays against S. aureus, K. pneumoniae, and P. aeruginosa [1]. |
Why This Matters
The 6-bromoindole motif is a critical pharmacophore for developing novel antibiotic potentiators targeting bCSE, a validated target for overcoming antimicrobial resistance.
- [1] Golovina, A., Proia, E., Fiorentino, F., Yunin, M. A., Kasatkina, M. A., Zigangirova, N. A., ... & Rotili, D. (2024). (Heteroarylmethyl)benzoic Acids as a New Class of Bacterial Cystathionine γ-Lyase Inhibitors: Synthesis, Biological Evaluation, and Molecular Modeling. ACS Infectious Diseases, 10(6), 2127-2150. View Source
